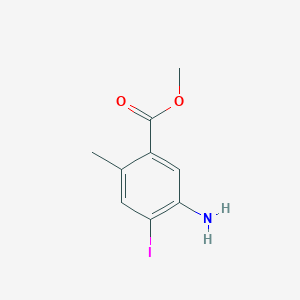

Methyl 5-amino-4-iodo-2-methylbenzoate

Description

Structural Overview and Unique Reactivity Handles of Methyl 5-amino-4-iodo-2-methylbenzoate

The chemical structure of this compound is defined by a central benzene (B151609) ring with substituents at the 1, 2, 4, and 5 positions. The interplay of the electronic effects of these groups—the electron-donating amino (-NH2) and methyl (-CH3) groups, and the electron-withdrawing methyl ester (-COOCH3) group, along with the sterically bulky and polarizable iodo (-I) group—creates a unique chemical environment. This substitution pattern governs the reactivity of both the aromatic ring and the individual functional groups.

Each functional group serves as a "reactivity handle," allowing for selective chemical modifications. The iodo group is a prime site for transition metal-catalyzed cross-coupling reactions. The amino group can be readily converted into a diazonium salt for a wide array of Sandmeyer-type reactions, and the methyl ester can be hydrolyzed to a carboxylic acid, providing another point for modification. This polyfunctionality allows for a modular and sequential approach to the synthesis of complex target molecules.

Table 1: Physicochemical Properties of this compound and a Structural Isomer

| Property | This compound | Methyl 4-amino-5-iodo-2-methylbenzoate |

| CAS Number | Not assigned | 672293-33-3 moldb.comalchempharmtech.com |

| Molecular Formula | C9H10INO2 | C9H10INO2 moldb.com |

| Molecular Weight | 291.09 g/mol | 291.09 g/mol moldb.com |

| Appearance | Likely a solid at room temperature | - |

| Solubility | Expected to be soluble in organic solvents | - |

Table 2: Reactivity Profile of Functional Groups in this compound

| Functional Group | Type of Reaction | Potential Transformation |

| Iodo (-I) | Cross-Coupling | Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination to form C-C, C-N bonds. |

| Amino (-NH2) | Diazotization | Sandmeyer reaction to introduce -OH, -CN, -X (halogens), etc. researchgate.net |

| Acylation/Alkylation | Formation of amides, sulfonamides, or secondary/tertiary amines. researchgate.net | |

| Methyl Ester (-COOCH3) | Hydrolysis | Conversion to carboxylic acid. researchgate.net |

| Aminolysis | Conversion to amides. | |

| Reduction | Conversion to benzyl (B1604629) alcohol. |

Contextualization within Halogenated Benzoate Chemistry and Aromatic Amine Derivatives

This compound belongs to two important classes of organic compounds: halogenated benzoates and aromatic amine derivatives.

Halogenated Benzoates are widely used as intermediates in organic synthesis. The carbon-halogen bond, particularly the carbon-iodine bond, is a key functional group for forming new carbon-carbon and carbon-heteroatom bonds through various catalytic cycles. Aryl iodides are the most reactive of the aryl halides in oxidative addition to transition metal centers, a critical step in many cross-coupling reactions. This makes iodo-substituted benzoates like the title compound highly valuable precursors. wikipedia.org

Aromatic Amines are foundational components in numerous industrial and pharmaceutical applications. nih.govresearchgate.net They are precursors to azo dyes, polymers, and a vast array of biologically active molecules. orientjchem.org Polysubstituted anilines, in particular, are core structures in many pharmaceuticals. The amino group strongly influences the electronic properties of the aromatic ring and provides a versatile handle for further functionalization. nih.gov The presence of additional functional groups, as seen in this compound, creates highly specialized building blocks for targeted synthesis. nih.gov

Historical Development of Synthetic Methodologies for Substituted Benzoates

The synthesis of polysubstituted benzoates has evolved significantly over the past century. Early methods relied on classical electrophilic aromatic substitution reactions on simpler benzene derivatives. rsc.org These reactions, such as nitration, halogenation, and Friedel-Crafts acylation, are governed by the directing effects of the substituents already present on the ring, which can sometimes limit the achievable substitution patterns and lead to mixtures of isomers. google.com

A plausible classical route to this compound could start from 2-methylbenzoic acid. The synthesis would likely involve a multi-step sequence such as:

Nitration: Introduction of a nitro group, which is a precursor to the amine.

Iodination: Introduction of the iodine atom. A known method for the direct iodination of 2-methylbenzoic acid to yield 5-iodo-2-methylbenzoic acid utilizes iodine and an oxidizing agent. google.com

Reduction: Conversion of the nitro group to an amino group using reagents like tin(II) chloride or catalytic hydrogenation.

Esterification: Conversion of the carboxylic acid to its methyl ester, which could be performed at the beginning or end of the sequence. researchgate.net

Modern synthetic chemistry offers more precise and versatile methods. Transition metal-catalyzed cross-coupling reactions and C-H activation/functionalization strategies now allow for the construction of highly substituted arenes with greater control and efficiency. rsc.orgrsc.org These methods often involve building the aromatic ring from smaller, functionalized precursors or selectively adding substituents to an existing ring in ways not possible with classical methods.

Table 3: Comparison of Synthetic Approaches for Polysubstituted Arenes

| Approach | Description | Advantages | Disadvantages |

| Classical Methods | Stepwise functionalization of an existing aromatic ring via electrophilic substitution (e.g., nitration, halogenation). rsc.org | Well-established procedures, low-cost reagents. | Often lacks regioselectivity, may require harsh conditions, limited scope. google.com |

| Modern Methods | Building complex arenes using transition-metal catalysis (e.g., cross-coupling, C-H activation) or benzannulation. rsc.orgrsc.org | High regioselectivity, mild reaction conditions, broad substrate scope, high functional group tolerance. | Catalyst cost, sensitivity of reagents. |

Current Research Landscape and Future Potential of this compound in Organic Synthesis

While specific research focusing exclusively on this compound is not prominent in the literature, its potential can be inferred from the extensive research on similarly functionalized molecules. As a polyfunctional building block, its value lies in the ability to selectively address its different reactive sites. mdpi.comhilarispublisher.com

The current research landscape emphasizes the development of molecular building blocks that enable rapid and efficient synthesis of complex molecules ("late-stage functionalization") and diverse compound libraries for screening. nih.gov this compound is ideally suited for this purpose. For instance, the iodo group can be used as an anchor point for a cross-coupling reaction to introduce a key structural fragment, after which the amino and ester groups can be modified to tune the molecule's properties.

Future Potential:

Medicinal Chemistry: The substituted aniline (B41778) framework is a common motif in pharmacologically active compounds. This molecule could serve as a versatile intermediate for synthesizing novel kinase inhibitors, receptor antagonists, or other therapeutic agents. The ability to perform late-stage modifications via the iodo group would be particularly valuable for structure-activity relationship (SAR) studies.

Materials Science: Functionalized aromatic amines and benzoates are precursors for advanced materials. nih.gov This compound could be used to synthesize monomers for specialty polymers, organic light-emitting diodes (OLEDs), or covalent organic frameworks (COFs), where the specific substitution pattern could impart desired electronic, optical, or self-assembly properties. nih.gov

Agrochemicals: The development of new pesticides and herbicides often involves the exploration of novel substituted aromatic scaffolds. The unique combination of functional groups could be exploited to create new classes of agrochemicals.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10INO2 |

|---|---|

Molecular Weight |

291.09 g/mol |

IUPAC Name |

methyl 5-amino-4-iodo-2-methylbenzoate |

InChI |

InChI=1S/C9H10INO2/c1-5-3-7(10)8(11)4-6(5)9(12)13-2/h3-4H,11H2,1-2H3 |

InChI Key |

AHPLMUWQBFMNBX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)N)I |

Origin of Product |

United States |

Advanced Synthetic Strategies for Methyl 5 Amino 4 Iodo 2 Methylbenzoate and Its Analogs

Retrosynthetic Analysis Targeting the Methyl 5-amino-4-iodo-2-methylbenzoate Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For this compound (I), the analysis involves disconnecting the molecule at key functional groups to identify plausible precursors. The primary disconnections are centered around the carbon-iodine (C-I) bond, the carbon-nitrogen (C-N) bond, and the ester linkage.

Three principal retrosynthetic pathways can be envisioned:

Pathway A: Late-stage Iodination. This approach disconnects the C-I bond first. The immediate precursor would be Methyl 5-amino-2-methylbenzoate (II). This strategy relies on the regioselective iodination of a highly activated aromatic ring, where the amino and methyl groups direct the incoming electrophile.

Pathway B: Late-stage Amination. This pathway involves the disconnection of the C-N bond. A common strategy is to derive the amino group from the reduction of a nitro group. This identifies Methyl 4-iodo-2-methyl-5-nitrobenzoate (III) as the key precursor. This route depends on the selective nitration of an iodinated toluene derivative.

Pathway C: Late-stage Esterification. The ester group can be disconnected to reveal 5-amino-4-iodo-2-methylbenzoic acid (IV) as the direct precursor. This final step is a straightforward esterification.

These disconnections highlight that the synthesis must carefully control the regiochemistry of three key functional groups (amino, iodo, and carboxylate) on a toluene scaffold. The order of these transformations is critical to achieving the desired substitution pattern.

Precursor Synthesis and Functional Group Interconversions Leading to this compound

The synthesis of the target compound requires a sequence of reactions to install the necessary functional groups onto the aromatic ring in the correct positions. This involves regioselective iodination, introduction of the amino group, and esterification.

Regioselective Iodination Pathways for Methyl 2-methylbenzoate Scaffolds

Achieving the correct iodination pattern is one of the most significant challenges. The starting material is typically a derivative of 2-methylbenzoic acid or its methyl ester.

Iodination of 2-Methylbenzoic Acid: Direct iodination of 2-methylbenzoic acid can be challenging in terms of selectivity. However, methods exist for the synthesis of 5-iodo-2-methylbenzoic acid. One approach involves reacting 2-methylbenzoic acid with iodine in the presence of an oxidizing agent and a microporous compound like a zeolite catalyst. googleapis.comgoogle.com Another known method reacts 2-methylbenzoic acid with iodine co-present with sodium nitrite and fuming sulfuric acid. googleapis.comgoogle.com

Iodination of Activated Aromatics: If the amino group is already present, as in Methyl 5-amino-2-methylbenzoate, the ring is highly activated. The strongly ortho-, para-directing amino group and the weakly ortho-, para-directing methyl group would both direct an incoming iodine electrophile to the C4 position, which is ortho to the amino group and meta to the methyl group. An environmentally benign protocol for iodinating activated aromatics like anilines uses potassium iodide and ammonium peroxodisulfate in aqueous methanol. organic-chemistry.org Other reagents like N-Iodosuccinimide (NIS) in the presence of a catalyst can also be effective. organic-chemistry.org

The choice of iodinating agent and reaction conditions is crucial for achieving high regioselectivity and yield.

| Iodination Method | Substrate | Reagents | Key Features |

| Electrophilic Iodination | 2-Methylbenzoic Acid | I₂, Oxidizing Agent, Zeolite | Aims for direct iodination at the C5 position. googleapis.comgoogle.com |

| Electrophilic Iodination | 2-Methylbenzoic Acid | I₂, NaNO₂, Fuming H₂SO₄ | Classic method for iodination. googleapis.comgoogle.com |

| Halogenation of Activated Ring | Anilines/Phenols | KI, (NH₄)₂S₂O₈, aq. MeOH | Mild, acid-free method suitable for activated systems. organic-chemistry.org |

| Organocatalytic Iodination | Activated Aromatics | 1,3-diiodo-5,5-dimethylhydantoin (DIH), Thiourea catalyst | Mild and selective method with high yields. organic-chemistry.org |

Amination Strategies for Aromatic Systems (e.g., Reduction of Nitro Precursors, Buchwald-Hartwig Amination)

Introducing the amino group is typically achieved by the reduction of a nitro precursor, a reliable and high-yielding transformation.

Reduction of Nitro Precursors: This is the most common and industrially scalable method. The synthesis would first involve the nitration of a suitable precursor like 4-iodo-2-methylbenzoic acid. The subsequent reduction of the nitro group to an amine can be accomplished using a variety of reagents. Standard methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or using metals in acidic solution (e.g., SnCl₂/HCl, Fe/HCl). This multi-step process, while robust, involves handling hazardous nitrating agents. The Sandmeyer reaction, which involves diazotization of an amine followed by substitution, is another classical route to introduce various functional groups, including iodine. googleapis.comgoogle.com

Buchwald-Hartwig Amination: This powerful transition-metal-catalyzed cross-coupling reaction forms a C-N bond directly. In the context of synthesizing the target molecule, this would involve coupling a precursor like Methyl 4,5-diiodo-2-methylbenzoate with an ammonia surrogate. While highly versatile, this method can be expensive due to the use of palladium catalysts and specialized ligands.

| Amination Method | Precursor Type | Typical Reagents | Advantages | Disadvantages |

| Nitro Group Reduction | Aryl Nitro Compound | H₂/Pd/C, SnCl₂/HCl, Fe/HCl | High yield, reliable, scalable | Requires prior nitration step |

| Buchwald-Hartwig Amination | Aryl Halide (I, Br) | Pd catalyst, Ligand, Base, Amine source | Direct C-N bond formation, good functional group tolerance | Catalyst cost, optimization required |

| Sandmeyer-type Reaction | Aromatic Amine | NaNO₂, KI | Versatile for introducing iodine from an amino group. organic-chemistry.org | Involves potentially unstable diazonium salts. googleapis.comgoogle.com |

Esterification Methods for Benzoic Acid Derivatives

The final or initial step in the synthesis can be the formation of the methyl ester from the corresponding carboxylic acid.

Fischer Esterification: This is the classical and most direct method, involving the reaction of the carboxylic acid (e.g., 5-amino-4-iodo-2-methylbenzoic acid) with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.nettcu.edu The reaction is an equilibrium process, and to drive it towards the product, an excess of methanol is typically used, or water is removed as it is formed. tcu.eduresearchgate.net Microwave-assisted Fischer esterification can significantly accelerate the reaction rate. researchgate.netresearchgate.net

Reaction with Alkylating Agents: Alternatively, the carboxylic acid can be deprotonated with a base to form the carboxylate salt, which is then reacted with an alkylating agent like methyl iodide or dimethyl sulfate. This method is often performed under milder conditions than Fischer esterification but involves more hazardous reagents.

| Esterification Method | Reagents | Conditions | Key Features |

| Fischer Esterification | Methanol, H₂SO₄ (catalyst) | Reflux or Microwave | Equilibrium reaction; requires excess alcohol or water removal. researchgate.nettcu.eduresearchgate.net |

| Alkylation | Base (e.g., NaH, K₂CO₃), Methyl Iodide or Dimethyl Sulfate | Room Temperature or gentle heating | Avoids strong acid; can be faster for sensitive substrates. |

| Tin(II) Catalyzed Esterification | Alcohol, Tin(II) compound catalyst | Distillation to remove water | High purity esters can be obtained without base treatment. google.com |

Catalytic Approaches to Carbon-Halogen and Carbon-Nitrogen Bond Formation in the Context of this compound Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. Transition-metal catalysis is particularly important for forming C-I and C-N bonds.

Transition Metal-Catalyzed Iodination Procedures (e.g., Pd-catalyzed, Cu-catalyzed)

While electrophilic iodination is common, transition-metal-catalyzed methods offer alternative pathways with potentially different regioselectivity and milder conditions.

Iridium-Catalyzed C-H Iodination: Protocols have been developed for the ortho-selective C-H activation and iodination of benzoic acids using iridium catalysts. acs.org These reactions can proceed under mild conditions without the need for additives or bases, using solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to facilitate the catalytic cycle. acs.org For a 2-methylbenzoic acid derivative, this could potentially direct iodination to the C6 position, which is not the desired isomer for this specific target molecule but is relevant for analogs.

Copper-Promoted Decarboxylative Iodination: Copper(I) can promote the decarboxylative iodination of electron-deficient benzoic acids. acs.org This strategy involves replacing the carboxylic acid group with an iodine atom. While not directly applicable to retaining the carboxyl group, it highlights the utility of copper in C-I bond formation for related transformations. There are also transition-metal-free decarboxylative iodination methods that work well for electron-rich benzoic acids. acs.org

These catalytic methods represent advanced strategies that could be adapted for the synthesis of complex analogs of the target molecule, offering pathways that are complementary to traditional electrophilic substitution routes.

Stereoselective and Regioselective Functionalization Techniques for Aromatic Scaffolds

The precise control of substituent placement on an aromatic ring is a cornerstone of modern organic synthesis. For a molecule like this compound, achieving high regioselectivity in the iodination step is crucial. The directing effects of the existing amino and methyl groups play a significant role in determining the position of the incoming iodine substituent.

Recent advancements in C-H functionalization have provided powerful tools for the regioselective modification of aromatic compounds. For instance, a protocol for the remote site-selective C-H iodination of 2-aryl benzoic acid derivatives has been developed, which utilizes a mild iodinating reagent. nih.gov This type of directed C-H activation could potentially be adapted for the regioselective iodination of precursors to this compound, where the carboxylate group directs the iodination to a specific position.

Furthermore, the generation of transient, non-symmetric iodanes in situ from stable iodine(III) precursors like PhI(OAc)₂ in the presence of various anions (Cl⁻, Br⁻, OTs⁻) has been shown to enable site-selective C-H functionalization of (hetero)arenes. nih.gov This method's selectivity is influenced by the electronic properties of the substrate, offering a potential pathway for the controlled introduction of iodine onto the aromatic scaffold of aminobenzoate derivatives. nih.gov

While the current literature provides limited direct examples of stereoselective functionalization for this compound itself, the principles of asymmetric synthesis can be applied to its analogs. For prochiral precursors, the use of chiral catalysts or auxiliaries can induce enantioselectivity in reactions such as asymmetric hydrogenation or amination, leading to the formation of chiral analogs.

Green Chemistry Principles and Sustainable Methodologies in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals is of paramount importance for minimizing environmental impact. In the context of synthesizing this compound, several sustainable methodologies can be implemented, particularly in the iodination and diazotization steps.

Traditional iodination methods often involve harsh conditions and the use of toxic reagents. Greener alternatives for the iodination of activated aromatic compounds, such as anilines, have been developed. One such method employs potassium iodide and ammonium peroxodisulfate in an aqueous methanol solvent system at room temperature, offering an environmentally benign, metal-free, and often ortho-selective iodination protocol. organic-chemistry.org Another eco-friendly procedure utilizes a combination of iodine and iodic acid in polyethylene glycol (PEG-400), which acts as a green reaction medium. benthamdirect.com

The diazotization of aromatic amines, a common step in the synthesis of iodoarenes, typically requires strong acids and produces nitrogen oxide byproducts. A more sustainable approach involves a one-pot diazotization-iodination reaction in water at room temperature using a reusable polymeric diazotization agent and p-toluenesulfonic acid. thieme-connect.comsemanticscholar.org This method avoids the use of strong acids and minimizes waste, aligning with the principles of green chemistry. thieme-connect.comsemanticscholar.orgamanote.com

The following table summarizes various green and sustainable methodologies applicable to the synthesis of iodinated aromatic amines:

| Reaction Step | Conventional Method | Green Alternative | Reagents/Conditions | Advantages |

| Iodination | I₂ with strong oxidants (e.g., HNO₃) | Direct iodination | KI, (NH₄)₂S₂O₈ in aqueous MeOH | Metal-free, mild conditions, ortho-selective organic-chemistry.org |

| Iodination | Use of hazardous solvents | Iodination in green solvent | I₂, HIO₃ in PEG-400 | Recyclable solvent, simple work-up benthamdirect.com |

| Diazotization-Iodination | NaNO₂ in strong acid (e.g., H₂SO₄) | One-pot aqueous reaction | Reusable polymeric diazotization agent, p-TsOH in water | Avoids strong acids, reusable reagent, reduced waste thieme-connect.comsemanticscholar.org |

These sustainable approaches not only reduce the environmental footprint of the synthesis but can also lead to improved yields and selectivity, making them attractive for both laboratory-scale research and industrial production.

Mechanistic Investigations of Chemical Transformations Involving Methyl 5 Amino 4 Iodo 2 Methylbenzoate

Reactivity of the Aromatic Carbon-Iodine Bond in Cross-Coupling Reactions

The carbon-iodine (C-I) bond in Methyl 5-amino-4-iodo-2-methylbenzoate is a key site for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. The high polarizability and relative weakness of the C-I bond make it highly susceptible to oxidative addition, a critical step in many catalytic cycles.

Palladium-Catalyzed Suzuki-Miyaura Coupling Investigations with this compound

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C-C bonds. While specific mechanistic studies exclusively on this compound are not extensively documented, its behavior can be understood through the well-established mechanism involving aryl halides. libretexts.org The reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net

The catalytic cycle proceeds through three key steps:

Oxidative Addition : A low-valent Palladium(0) complex reacts with the C-I bond of this compound. This is often the rate-determining step of the cycle. nih.gov The palladium center inserts itself into the C-I bond, breaking it and forming a new organopalladium(II) complex. During this step, the oxidation state of palladium increases from 0 to +2. wikipedia.org

Transmetalation : The organoboron reagent, activated by the base, transfers its organic group to the palladium(II) complex, displacing the iodide. The base plays a crucial role by forming a more nucleophilic boronate species, which facilitates the transfer of the organic moiety to the electrophilic palladium center. nih.gov

Reductive Elimination : The two organic groups on the palladium(II) complex couple and are expelled as the final biaryl product. The palladium catalyst is simultaneously reduced from Pd(II) back to its active Pd(0) state, allowing it to re-enter the catalytic cycle. wikipedia.org For this to occur, the two groups must be cis- to each other on the metal's coordination sphere. wikipedia.org

| Catalyst | Boronic Acid | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Phenylboronic acid | Na₂CO₃ | Toluene/H₂O | 90 |

| PdCl₂(dppf) | 4-Methoxyphenylboronic acid | K₃PO₄ | Dioxane | 100 |

| Pd(OAc)₂ / SPhos | Thiophene-2-boronic acid | Cs₂CO₃ | THF | 80 |

Copper-Mediated Ullmann-Type Reactions and Related Processes

Ullmann-type reactions are copper-catalyzed cross-couplings that are particularly effective for forming C-N, C-O, and C-S bonds, complementing palladium-catalyzed methods. rsc.orgnih.gov The classic Ullmann condensation involves the coupling of an aryl halide with a nucleophile. Historically, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. organic-chemistry.orgresearchgate.net

Modern advancements, particularly the use of ligands like amino acids or diamines, have allowed these reactions to proceed under much milder conditions with catalytic amounts of copper. nih.gov The mechanism, though still debated, is generally thought to involve a Cu(I)/Cu(III) catalytic cycle:

Oxidative Addition : The active Cu(I) species reacts with the C-I bond of this compound to form an aryl-Cu(III)-iodide intermediate. organic-chemistry.org

Coordination and Deprotonation : The nucleophile (e.g., an amine, alcohol, or thiol) coordinates to the copper center. A base then deprotonates the nucleophile.

Reductive Elimination : The aryl group and the nucleophile couple and are eliminated from the copper center, forming the desired product and regenerating the Cu(I) catalyst. organic-chemistry.org

Some Ullmann reactions may also proceed via radical pathways. rsc.org The presence of the free amino group on the this compound substrate could potentially act as an endogenous ligand, influencing the reaction rate and mechanism.

| Copper Source | Nucleophile | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| CuI | Phenol | L-Proline | K₂CO₃ | DMSO | 110 |

| Cu₂O | Aniline (B41778) | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 120 |

| Cu(OAc)₂ | Ethanethiol | N,N'-Dimethylethylenediamine | t-BuOK | Toluene | 100 |

Mechanistic Studies of Oxidative Addition and Reductive Elimination Steps in Halogenated Aromatic Systems

Oxidative addition and reductive elimination are fundamental elementary steps that constitute the basis of most cross-coupling catalytic cycles. wikipedia.org

Oxidative Addition is a process where a metal complex with a low oxidation state inserts into a covalent bond (like the C-I bond of an aryl iodide). umb.edulibretexts.org This reaction leads to an increase in the formal oxidation state and the coordination number of the metal center by two. umb.edu For a metal (M) and an aryl iodide (Ar-I), the reaction is: LₙM⁰ + Ar-I → LₙMᴵᴵ(Ar)(I) The reaction is favored for electron-rich metals and for substrates with weaker bonds. The C-I bond is the most reactive among aryl halides (C-I < C-Br < C-Cl) for oxidative addition, making iodinated compounds like this compound excellent substrates. umb.edu

Reductive Elimination is the microscopic reverse of oxidative addition. libretexts.org In this step, two ligands (e.g., Ar and R') bonded to the metal center are coupled and eliminated from the coordination sphere, forming a new covalent bond (Ar-R'). wikipedia.org This process leads to a decrease in the metal's oxidation state and coordination number by two: LₙMᴵᴵ(Ar)(R') → LₙM⁰ + Ar-R' This step is crucial as it releases the final product from the metal center and regenerates the active catalyst. umb.edu It is generally favored for metal centers in higher oxidation states and when the new bond being formed is strong. wikipedia.orglibretexts.org

Reactivity of the Aromatic Carbon-Nitrogen Bond (Amino Group)

The primary amino group (-NH₂) on the this compound ring is a versatile functional group. It can act as a nucleophile in acylation and sulfonylation reactions or be converted into a diazonium salt, which is an excellent leaving group for a wide range of subsequent transformations.

Acylation and Sulfonylation Reactions for Amide/Sulfonamide Formation from the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to react with electrophilic reagents like acyl chlorides, acid anhydrides, and sulfonyl chlorides.

Acylation is the process of introducing an acyl group (R-C=O) onto the nitrogen atom to form an amide. The reaction typically proceeds via a nucleophilic acyl substitution mechanism. The amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride or acetic anhydride). This is followed by the elimination of a leaving group (chloride or acetate) to yield the N-acylated product. A base, such as pyridine or triethylamine, is often added to neutralize the acidic byproduct (e.g., HCl).

Sulfonylation is a similar reaction where a sulfonyl group (R-SO₂) is attached to the nitrogen atom to form a sulfonamide. The mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride, leading to the displacement of the chloride ion. The resulting sulfonamides are important functional groups in medicinal chemistry.

| Reaction Type | Reagent | Base | Solvent | Product Type |

|---|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Pyridine | Dichloromethane (DCM) | Amide |

| Acylation | Acetic Anhydride ((CH₃CO)₂O) | Triethylamine (Et₃N) | Tetrahydrofuran (THF) | Amide |

| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | Pyridine | Chloroform (CHCl₃) | Sulfonamide |

| Sulfonylation | Methanesulfonyl Chloride (MsCl) | Triethylamine (Et₃N) | Dichloromethane (DCM) | Sulfonamide |

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions for Halogen Exchange, Cyano Introduction)

The transformation of a primary aromatic amine into a diazonium salt is a powerful synthetic strategy, opening the door to a wide array of functional group interconversions. masterorganicchemistry.com

Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). vedantu.com The mechanism involves the formation of the nitrosonium ion (NO⁺), a potent electrophile, which is attacked by the nucleophilic amino group. byjus.com A series of proton transfers and the elimination of a water molecule leads to the formation of the aryl diazonium salt (Ar-N₂⁺). byjus.comyoutube.com The resulting diazonium group is an excellent leaving group as it can be displaced as neutral and highly stable dinitrogen gas (N₂).

Sandmeyer Reactions utilize the prepared diazonium salt for substitution reactions. wikipedia.org These reactions are typically catalyzed by copper(I) salts and allow for the introduction of halides (-Cl, -Br) or pseudohalides (-CN). geeksforgeeks.org The mechanism is believed to proceed via a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt. wikipedia.org This generates an aryl radical and dinitrogen gas, along with a copper(II) species. The aryl radical then abstracts a halide or cyanide from the copper(II) complex to form the final product and regenerate the copper(I) catalyst. wikipedia.orggeeksforgeeks.org

It is noteworthy that the introduction of an iodide via a diazonium salt does not typically require a copper catalyst and proceeds readily upon the addition of an iodide source, such as potassium iodide (KI). organic-chemistry.org

| Target Functional Group | Reagent | Typical Product |

|---|---|---|

| -Cl | CuCl / HCl | Aryl Chloride |

| -Br | CuBr / HBr | Aryl Bromide |

| -CN | CuCN / KCN | Aryl Nitrile (Benzonitrile) |

| -I | KI | Aryl Iodide |

| -OH | H₂O, heat | Phenol |

Condensation and Imine Formation Studies with the Primary Amino Group

The primary amino group at the C-5 position of this compound serves as a nucleophilic center, readily participating in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This transformation is a cornerstone of organic synthesis, proceeding through a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a tetrahedral hemiaminal intermediate, followed by dehydration to yield the stable imine product.

The electronic nature of the substituents on the benzaldehyde reactant can influence the reaction rate. Electron-withdrawing groups on the aldehyde's aromatic ring increase the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic addition by the amino group of this compound. Conversely, electron-donating groups on the aldehyde can slow down the reaction.

Table 1: Representative Imine Formation Reactions

| Reactant (Aldehyde/Ketone) | Product (Imine) | Expected Observations |

|---|---|---|

| Benzaldehyde | Methyl 5-(benzylideneamino)-4-iodo-2-methylbenzoate | Standard reaction conditions, moderate rate. |

| 4-Nitrobenzaldehyde | Methyl 4-iodo-2-methyl-5-((4-nitrobenzylidene)amino)benzoate | Faster reaction rate due to the electron-withdrawing nitro group. |

| 4-Methoxybenzaldehyde | Methyl 4-iodo-5-((4-methoxybenzylidene)amino)-2-methylbenzoate | Slower reaction rate due to the electron-donating methoxy group. |

| Acetone | Methyl 4-iodo-5-(isopropylideneamino)-2-methylbenzoate | Generally slower than with aldehydes due to the lower electrophilicity and increased steric hindrance of the ketone. |

Reactivity of the Ester Moiety (Methyl Benzoate)

The methyl ester group in this compound is a key site for several chemical transformations, including hydrolysis, transesterification, and reduction.

Hydrolysis Kinetics and Ester Cleavage Mechanisms (Acidic and Basic Conditions)

Ester hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Under basic conditions, the hydrolysis of methyl benzoates typically proceeds through a bimolecular acyl-oxygen cleavage (BAC2) mechanism. This involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent collapse of this intermediate results in the departure of the methoxide leaving group, which is then protonated to form methanol. The rate of this reaction is influenced by the electronic effects of the substituents on the aromatic ring. semanticscholar.org Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, increasing the rate of nucleophilic attack and thus accelerating hydrolysis. Conversely, electron-donating groups decrease the electrophilicity and slow down the reaction.

Under acidic conditions, the mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, methanol is eliminated, and the carboxylic acid is formed.

Table 2: Predicted Relative Rates of Basic Hydrolysis

| Compound | Substituent Effects | Predicted Relative Rate |

|---|---|---|

| Methyl Benzoate | Reference compound | 1 |

| Methyl 4-nitrobenzoate | Strong electron-withdrawing group (-NO2) | > 1 (Faster) |

| Methyl 4-aminobenzoate | Strong electron-donating group (-NH2) | < 1 (Slower) |

| This compound | Competing effects: -NH2 (donating), -I (withdrawing), -CH3 (donating, steric hindrance) | Rate is difficult to predict without experimental data but is likely to be slower than methyl benzoate due to the strong donating effect of the amino group. |

Transesterification Processes with Alternative Alcohols

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is typically catalyzed by either an acid or a base. In the context of this compound, reacting it with a different alcohol (R'-OH) in the presence of a catalyst would lead to the formation of a new ester and methanol.

The reaction is an equilibrium process. To drive the reaction towards the desired product, a large excess of the alternative alcohol is often used, or the methanol by-product is removed as it is formed. The choice of catalyst can be crucial, with titanate catalysts showing high activity in some transesterification processes.

Table 3: Examples of Transesterification Reactions

| Reactant Alcohol | Product Ester |

|---|---|

| Ethanol | Ethyl 5-amino-4-iodo-2-methylbenzoate |

| Isopropanol | Isopropyl 5-amino-4-iodo-2-methylbenzoate |

| Benzyl (B1604629) alcohol | Benzyl 5-amino-4-iodo-2-methylbenzoate |

Chemoselective Reduction to Corresponding Alcohols

The chemoselective reduction of the ester group in this compound to the corresponding primary alcohol, (5-amino-4-iodo-2-methylphenyl)methanol, presents a challenge due to the presence of other reducible functional groups. Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH4) would likely reduce the ester but may also lead to the cleavage of the carbon-iodine bond.

Therefore, a milder reducing agent is required to achieve chemoselectivity. Lithium borohydride (LiBH4) is a suitable reagent for the selective reduction of esters in the presence of other functional groups like amides and nitriles. harvard.edu However, its compatibility with aryl iodides needs careful consideration. Another approach could involve the use of protecting groups for the more reactive functionalities if selectivity cannot be achieved directly.

Table 4: Potential Reducing Agents for Chemoselective Ester Reduction

| Reducing Agent | Expected Outcome |

|---|---|

| Lithium aluminum hydride (LiAlH4) | Reduction of the ester, but potential for dehalogenation. Low chemoselectivity. |

| Sodium borohydride (NaBH4) | Generally does not reduce esters under standard conditions. |

| Lithium borohydride (LiBH4) | Potential for selective reduction of the ester to the primary alcohol. harvard.edu |

| Borane (BH3) | May reduce the ester, but also reactive towards other functional groups. |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoate Ring System

The benzene (B151609) ring of this compound is highly substituted, and its reactivity in aromatic substitution reactions is governed by the electronic and steric effects of the existing substituents.

Directed Electrophilic Aromatic Substitution with Consideration of Substituent Effects

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity of this reaction are determined by the substituents already present on the ring. msu.edu Substituents are classified as either activating (increasing the reaction rate) or deactivating (decreasing the reaction rate), and as ortho-, para-, or meta-directing. libretexts.orgwikipedia.org

The substituents on this compound have the following effects:

-NH2 (amino): A strongly activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance.

-I (iodo): A deactivating group due to its electron-withdrawing inductive effect, but it is an ortho-, para-director because its lone pairs can stabilize the intermediate carbocation through resonance.

-CH3 (methyl): An activating group and an ortho-, para-director due to its electron-donating inductive effect and hyperconjugation.

-COOCH3 (methoxycarbonyl): A deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects.

The position of electrophilic attack will be determined by the interplay of these directing effects. The most powerful activating group, the amino group, will exert the strongest directing influence. The available positions for substitution are C-3 and C-6. The amino group directs ortho and para to itself. The position para to the amino group is occupied by the methyl group. The two ortho positions are C-4 (occupied by iodine) and C-6. Therefore, the amino group strongly directs towards the C-6 position. The methyl group, also an ortho-, para-director, will direct to the C-3 and C-5 positions (occupied by the ester and amino groups, respectively). The iodo group directs ortho and para to itself, which would be the C-3 and C-5 positions. The deactivating ester group directs meta to itself, which would be the C-3 position.

Considering these combined effects, the C-6 position is the most likely site for electrophilic attack, being strongly activated by the ortho-amino group. The C-3 position is another possibility, being ortho to the iodo group and meta to the ester group, but it is sterically hindered by the adjacent methyl and iodo groups.

Table 5: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -NH2 | C-5 | Strongly Activating | Ortho, Para |

| -I | C-4 | Deactivating | Ortho, Para |

| -CH3 | C-2 | Activating | Ortho, Para |

| -COOCH3 | C-1 | Deactivating | Meta |

| Predicted outcome | Substitution at C-6 |

Radical Reactions and Single-Electron Transfer (SET) Processes Involving the Compound

Aryl iodides are known to participate in radical reactions, often initiated by single-electron transfer (SET). The relatively weak carbon-iodine bond can undergo homolytic cleavage upon receiving an electron to form an aryl radical. The formation of radical cations from substituted anilines through SET is also a well-established process. beilstein-journals.org

In the context of this compound, an initial SET event could lead to the formation of a radical anion, followed by the loss of an iodide ion to generate an aryl radical. This radical species can then engage in various subsequent reactions.

Alternatively, the amino group can be the site of initial oxidation via SET to form a radical cation. nih.gov The stability and subsequent reactivity of this radical cation would be influenced by the other substituents on the aromatic ring. Electron-donating groups can stabilize the radical cation, facilitating its formation.

The table below presents a qualitative prediction of the compound's involvement in radical and SET reactions based on its structural features.

| Process | Initiating Step | Key Intermediate | Influencing Factors |

| Radical Reaction via Aryl Radical | SET to the aromatic ring or direct homolysis of C-I bond | Aryl radical | Strength of the C-I bond, presence of radical initiators or reducing agents |

| Radical Reaction via Radical Cation | SET from the amino group | Amino radical cation | Oxidation potential of the amino group, presence of oxidizing agents |

Further computational and experimental studies are necessary to fully elucidate the specific mechanistic pathways and reaction kinetics for chemical transformations involving this compound.

Advanced Spectroscopic and X Ray Crystallographic Elucidation of Methyl 5 Amino 4 Iodo 2 Methylbenzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework.

Comprehensive ¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

For a molecule like Methyl 5-amino-4-iodo-2-methylbenzoate, a ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the amino protons, and the two methyl groups (one on the ring and one on the ester). The chemical shifts (δ) would be influenced by the electronic effects of the substituents (amino, iodo, methyl, and methyl ester groups). The coupling constants (J) between adjacent aromatic protons would reveal their substitution pattern on the benzene (B151609) ring.

Similarly, a ¹³C NMR spectrum would display unique signals for each carbon atom in the molecule, including the aromatic carbons, the carbonyl carbon of the ester, and the two methyl carbons. The chemical shifts would provide insight into the electronic environment of each carbon atom.

Without experimental data, a specific data table cannot be generated.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

2D NMR techniques are crucial for unambiguously assigning ¹H and ¹³C signals and establishing the molecule's connectivity.

COSY (Correlation Spectroscopy) would establish correlations between coupled protons, confirming the positions of the aromatic protons relative to each other.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) is used to identify longer-range couplings (typically 2-3 bonds) between protons and carbons, which is essential for piecing together the molecular structure, for instance, by connecting the methyl protons to their respective ring or ester carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons, providing information about the molecule's conformation and the proximity of different groups.

Dynamic NMR Studies of Conformational Equilibria

For certain derivatives of this compound, particularly those with bulky substituents, dynamic NMR studies could be employed to investigate restricted rotation around single bonds (e.g., the C-N bond or bonds connecting the ring to the ester group). Such studies would involve recording NMR spectra at various temperatures to determine the energy barriers of conformational exchange processes. No such studies have been reported for the title compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Analysis

HRMS provides an extremely precise measurement of a molecule's mass, allowing for the determination of its elemental formula. The fragmentation pattern observed in the mass spectrum offers corroborating structural information. For this compound, characteristic fragments would likely arise from the loss of the methyl ester group, the iodine atom, or other small molecules. Analysis of these fragments helps to confirm the connectivity of the atoms. No specific HRMS data has been published.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: An IR spectrum of the title compound would be expected to show characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the ester, C-N stretching, C-I stretching, and various vibrations associated with the substituted aromatic ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds and symmetric vibrations.

A detailed analysis of these spectra could also offer insights into intermolecular interactions, such as hydrogen bonding involving the amino group.

Single Crystal X-ray Diffraction for Solid-State Structural Determination

The definitive method for determining the precise three-dimensional arrangement of atoms in a solid is single-crystal X-ray diffraction. If suitable crystals could be grown, this technique would provide accurate bond lengths, bond angles, and torsion angles for this compound. It would also reveal how the molecules pack together in the crystal lattice and detail any intermolecular interactions like hydrogen bonds or π-stacking. Studies on closely related substituted methyl benzoates have been performed, but no crystal structure for this compound is available in crystallographic databases. plos.orgresearchgate.net

Absolute Configuration and Stereochemical Analysis of Chiral Derivatives

The parent molecule, this compound, is achiral and does not possess a stereocenter. However, it serves as a versatile scaffold for the synthesis of chiral derivatives. The introduction of a chiral center can be achieved through various synthetic modifications, for instance, by acylation of the amino group with a chiral acid or by transformations that introduce a stereogenic center elsewhere in the molecule.

Should such chiral derivatives be synthesized and crystallized in a non-centrosymmetric space group, single-crystal X-ray diffraction would be the definitive method for determining their absolute configuration. The presence of the heavy iodine atom is particularly advantageous for this analysis. By using anomalous dispersion, where the iodine atom scatters X-rays with a phase shift, the absolute structure can be determined with high confidence, typically quantified by the Flack parameter.

As of this review, specific crystallographic studies on chiral derivatives of this compound are not prevalent in published literature. Therefore, a detailed analysis of absolute configurations remains a prospective area of research, contingent on the successful synthesis and crystallization of suitable chiral analogues.

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks and Halogen Bonding

The crystal structure of this compound is stabilized by a combination of directed intermolecular interactions, primarily hydrogen bonds and halogen bonds. The molecule contains functional groups that act as effective hydrogen bond donors (the amino group, N-H) and acceptors (the carbonyl oxygen of the ester, C=O, and the amino nitrogen).

Hydrogen Bonding: The primary hydrogen bonding motif expected involves the amino group acting as a donor and the carbonyl oxygen of a neighboring molecule acting as an acceptor, forming N-H···O hydrogen bonds. These interactions are fundamental in linking molecules into chains or sheets. In similar structures, such as Methyl 3-amino-4-butanamido-5-methylbenzoate, N-H···O hydrogen bonds are crucial in stabilizing the crystal lattice nih.govresearchgate.net.

Halogen Bonding: A significant interaction involving the iodine substituent is the halogen bond. A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as an oxygen or nitrogen atom. In the solid state of this compound, the iodine atom can form C-I···O or C-I···N halogen bonds with the carbonyl oxygen or amino nitrogen of an adjacent molecule. These interactions are directional and can play a critical role in the assembly of supramolecular architectures researchgate.net. The strength and geometry of these bonds are influenced by the electronic environment of the interacting partners rsc.org.

Table 1: Expected Intermolecular Interactions and Typical Geometries

| Interaction Type | Donor (D) | Acceptor (A) | Typical D···A Distance (Å) | Typical ∠D-H···A or ∠C-X···A (°) |

| Hydrogen Bond | N-H | O=C | 2.8 - 3.2 | 150 - 180 |

| Halogen Bond | C-I | O=C | 3.0 - 3.5 | 160 - 180 |

| Halogen Bond | C-I | N-H₂ | 3.1 - 3.6 | 160 - 180 |

Crystal Packing Arrangements and Polymorphism Studies

The specific crystal packing of this compound has not been detailed in available literature. However, analysis of closely related structures, such as Methyl 5-iodo-2-methoxybenzoate, provides insight into plausible packing motifs. In this analogue, molecules are reported to form stacked layers parallel to the ab plane of the unit cell nih.gov. This layered arrangement is a common packing strategy for planar aromatic molecules, maximizing van der Waals forces and specific intermolecular interactions.

The crystallographic data for this related compound is summarized below.

Table 2: Crystallographic Data for Analogue Compound Methyl 5-iodo-2-methoxybenzoate nih.gov

| Parameter | Value |

| Chemical Formula | C₉H₉IO₃ |

| Formula Weight ( g/mol ) | 292.06 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.3378 (7) |

| b (Å) | 7.0690 (11) |

| c (Å) | 33.120 (5) |

| β (°) | 92.727 (2) |

| Volume (ų) | 1014.4 (3) |

| Z | 4 |

| Temperature (K) | 293 |

Given this precedent, it is plausible that this compound could also exhibit polymorphism under different crystallization conditions (e.g., varying solvents, temperatures, or pressures). However, to date, no studies dedicated to the polymorphic screening of this specific compound have been reported. Such investigations would be valuable for a complete understanding of its solid-state behavior.

Computational and Theoretical Studies on Methyl 5 Amino 4 Iodo 2 Methylbenzoate

Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for elucidating the fundamental properties of molecules. However, for Methyl 5-amino-4-iodo-2-methylbenzoate, specific computational data is not currently available in published research.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to predict the three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons (electronic structure). A DFT study of this compound would typically involve the selection of a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Schrödinger equation in an approximate manner.

The results of such a study would provide key information, which could be presented in a data table as follows:

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-I | Data not available | ||

| C-N | Data not available | ||

| C=O | Data not available | ||

| C-O | Data not available | ||

| C-C-I | Data not available | ||

| C-C-N | Data not available | ||

| O=C-O | Data not available |

This table illustrates the type of data that would be generated from a DFT geometry optimization. The values are currently unavailable in the literature.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods can also predict spectroscopic data, which can be invaluable for the identification and characterization of a compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies for this compound have not been reported.

A computational study would allow for the generation of a theoretical IR spectrum, with predicted frequencies corresponding to specific vibrational modes, such as the N-H stretch of the amino group, the C=O stretch of the ester, and the C-I stretch. Similarly, theoretical ¹H and ¹³C NMR chemical shifts could be calculated and compared to experimental data to confirm the molecular structure.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Value |

|---|---|---|

| IR: ν(N-H) (cm⁻¹) | Data not available | Data not available |

| IR: ν(C=O) (cm⁻¹) | Data not available | Data not available |

| ¹H NMR: δ(NH₂) (ppm) | Data not available | Data not available |

This table exemplifies how computationally predicted spectroscopic data would be compared with experimental findings. Currently, no such computational data has been published.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of the HOMO and LUMO, as well as their spatial distribution, provide insights into the molecule's ability to act as an electron donor or acceptor.

For this compound, an FMO analysis would reveal the likely sites for electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO would also provide an indication of the molecule's kinetic stability.

Table 3: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

This table shows the type of information that would be obtained from an FMO analysis. These values have not been reported in the literature.

Reaction Mechanism Modeling

Computational modeling can be employed to investigate the step-by-step pathways of chemical reactions, providing a deeper understanding of how reactants are converted into products. To date, no such studies have been published for reactions involving this compound.

Transition State Characterization and Activation Energy Calculations for Key Transformations

By modeling a chemical reaction, it is possible to identify the transition state, which is the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy, a critical factor in determining the reaction rate. For key transformations involving this compound, such as electrophilic aromatic substitution or nucleophilic acyl substitution, these calculations would be highly informative.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a computational technique utilized to visualize the three-dimensional charge distribution of a molecule. This method is invaluable for understanding a molecule's physicochemical properties and predicting its reactive behavior. The MEP map illustrates the electrostatic potential at the surface of a molecule, providing a guide to the regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack).

The visualization of the MEP map is color-coded to represent different levels of electrostatic potential. researchgate.net Typically, regions with the most negative electrostatic potential, indicating an abundance of electrons and a propensity to attract electrophiles, are colored red. Conversely, areas with the most positive electrostatic potential, signifying a deficiency of electrons and a susceptibility to nucleophilic attack, are depicted in blue. Regions with an intermediate or neutral potential are generally shown in shades of green. researchgate.netnih.gov

For this compound, a theoretical MEP map can be inferred based on the electronic properties of its constituent functional groups. The oxygen atoms of the ester group (-COOCH₃) and the nitrogen atom of the amino group (-NH₂) are expected to be the most electron-rich centers due to the presence of lone pairs of electrons. Consequently, these areas would be represented by red or yellow hues on an MEP map, indicating them as likely sites for electrophilic interaction.

In contrast, the hydrogen atoms of the amino group and the methyl groups, as well as the area around the iodine atom, would exhibit a more positive electrostatic potential, rendered in shades of blue. These electron-deficient regions are the probable sites for nucleophilic attack. The aromatic ring itself will display a more complex distribution of charge due to the interplay of the electronic effects of the various substituents.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics of this compound

| Molecular Region | Functional Group | Predicted Electrostatic Potential | Predicted Color on MEP Map | Predicted Reactivity |

| Oxygen Atoms | Ester (-COOCH₃) | Negative | Red/Yellow | Prone to electrophilic attack |

| Nitrogen Atom | Amino (-NH₂) | Negative | Red/Yellow | Prone to electrophilic attack |

| Hydrogen Atoms | Amino (-NH₂), Methyl (-CH₃) | Positive | Blue | Prone to nucleophilic attack |

| Aromatic Ring | Benzene (B151609) Ring | Variable | Green/Yellow | Influenced by substituents |

| Iodine Atom | Iodo (-I) | Slightly Positive | Light Blue/Green | Potential for halogen bonding |

Structure-Reactivity Relationship (SRR) Studies from a Theoretical Perspective

Structure-Reactivity Relationship (SRR) studies aim to establish a correlation between the chemical structure of a molecule and its reactivity. From a theoretical perspective, computational chemistry provides powerful tools to elucidate these relationships by examining the electronic and structural properties of a molecule. Descriptors such as frontier molecular orbitals (HOMO and LUMO), ionization potential, electron affinity, and global hardness and softness can be calculated to predict the reactivity of a compound.

The reactivity of this compound is governed by the electronic effects of its substituents on the benzene ring. The amino (-NH₂) and methyl (-CH₃) groups are electron-donating groups that increase the electron density of the aromatic ring, particularly at the ortho and para positions relative to their substitution. This activation makes the ring more susceptible to electrophilic aromatic substitution.

Conversely, the iodo (-I) and the methyl ester (-COOCH₃) groups are electron-withdrawing groups. The iodo group exerts a weak deactivating effect through its inductive effect, while the ester group is a moderately deactivating group. The interplay of these activating and deactivating groups, along with steric hindrance from the bulky iodine and methyl groups, will dictate the regioselectivity of any reactions.

Theoretical calculations would likely show that the HOMO is localized on the electron-rich amino group and the aromatic ring, indicating these as the primary sites for electrophilic attack. The LUMO, on the other hand, would be expected to be distributed over the electron-withdrawing ester group and the aromatic ring, suggesting these as the likely sites for nucleophilic attack.

Table 2: Predicted Reactivity Sites of this compound Based on SRR

| Site of Reaction | Type of Attack | Influencing Factors | Predicted Reactivity |

| Aromatic Ring (ortho/para to -NH₂) | Electrophilic | Activating effect of the amino group | High |

| Carbonyl Carbon (of ester) | Nucleophilic | Electron-withdrawing nature of the ester group | Moderate |

| Nitrogen Atom (of amino) | Electrophilic | Lone pair of electrons on the nitrogen | High |

| Iodine Atom | Nucleophilic (Halogen Bonding) | Electronegativity and polarizability of iodine | Low to Moderate |

Future Research Directions and Unexplored Avenues for Methyl 5 Amino 4 Iodo 2 Methylbenzoate

Development of More Sustainable and Atom-Economical Synthetic Pathways

The future synthesis of Methyl 5-amino-4-iodo-2-methylbenzoate will likely focus on environmentally friendly and efficient methodologies. Traditional synthetic routes for similar compounds often involve multi-step processes with significant waste generation. Future research should prioritize the development of "green" chemistry approaches that maximize atom economy. This includes exploring one-pot syntheses, utilizing non-toxic solvents and reagents, and minimizing energy consumption. The goal is to create a streamlined and sustainable pathway to this potentially valuable molecule.

Exploration of Novel Catalytic Transformations Utilizing the Specific Functional Groups

The distinct functional groups of this compound—the amine, the aryl iodide, and the ester—offer multiple sites for catalytic transformations. The presence of the iodine atom is particularly significant, as it is a versatile handle for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. Future research could explore novel catalytic systems, including those based on palladium, copper, or nickel, to facilitate the construction of complex molecular architectures. The amino group also presents opportunities for derivatization through various catalytic C-N bond-forming reactions.

Integration into Continuous Flow Chemistry and Microreactor Technologies

The adoption of continuous flow chemistry and microreactor technologies could revolutionize the synthesis of this compound. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and higher yields. Future research in this area would involve designing and optimizing flow-based synthetic routes. This could lead to the on-demand and scalable production of the compound, making it more accessible for further investigation and potential applications.

Advanced Machine Learning and Artificial Intelligence Applications in Reaction Prediction and Optimization

The application of machine learning (ML) and artificial intelligence (AI) is poised to accelerate the discovery and optimization of reactions involving this compound. By analyzing vast datasets of chemical reactions, ML algorithms can predict the outcomes of novel transformations and suggest optimal reaction conditions. Future research could leverage these computational tools to identify the most efficient synthetic pathways, predict the reactivity of the compound's functional groups, and guide the design of new experiments. This data-driven approach has the potential to significantly reduce the time and resources required for chemical research.

Discovery of New Chemical Functionalizations Based on Multivalent Interactions

The unique arrangement of functional groups in this compound could enable novel chemical functionalizations based on multivalent interactions. The ability of the molecule to engage in multiple non-covalent interactions simultaneously could be exploited in areas such as supramolecular chemistry and materials science. Future research could focus on designing and synthesizing derivatives that can self-assemble into complex, ordered structures or act as building blocks for new functional materials. Understanding and harnessing these multivalent interactions could open up entirely new avenues for the application of this compound.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing Methyl 5-amino-4-iodo-2-methylbenzoate, and how do reaction conditions impact yield?

- The synthesis typically involves sequential functionalization:

- Amino protection : The 5-amino group is protected (e.g., using Boc or acetyl groups) to prevent undesired side reactions during iodination.

- Regioselective iodination : Electrophilic iodination (e.g., N-iodosuccinimide in acetic acid) targets the 4-position, guided by steric and electronic effects of adjacent substituents.

- Esterification : Methylation of the carboxylic acid precursor via Fischer esterification (methanol/H₂SO₄) or DCC-mediated coupling.

Q. Which analytical techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Assigns substituent positions (e.g., distinguishing 4-iodo vs. 5-iodo isomers via coupling patterns). DMSO-d₆ resolves amino proton signals.

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₁₀H₁₁INO₂).

- X-ray crystallography : SHELX-refined structures validate regiochemistry and hydrogen-bonding networks. ORTEP-III generates publication-quality molecular diagrams .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts or melting points) be resolved?

- Case study : Discrepancies in reported ¹H NMR shifts may arise from solvent polarity (e.g., CDCl₃ vs. DMSO-d₆) or tautomerism. Reproduce spectra in multiple solvents and compare with computational predictions (e.g., Gaussian DFT). For melting points, differential scanning calorimetry (DSC) under controlled heating rates clarifies polymorphism or decomposition .

Q. What strategies enable the use of this compound in synthesizing kinase inhibitors or antiviral agents?

- Functional group utilization :

- Amino group : Participates in amide couplings (e.g., EDC/HOBt) to introduce pharmacophores.

- Iodo substituent : Enables Suzuki-Miyaura cross-couplings with boronic acids for biaryl motifs.

Q. How does steric hindrance from the 2-methyl group influence reactivity in nucleophilic substitutions?

- The 2-methyl group reduces accessibility to the 4-iodo position, slowing SNAr reactions. Kinetic studies (monitored via HPLC) show 2–3× lower reaction rates compared to non-methylated analogs. Strategies to mitigate this include using polar aprotic solvents (DMF) or microwave-assisted heating to accelerate kinetics .

Safety and Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.